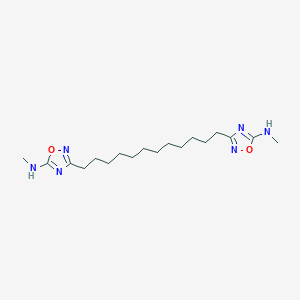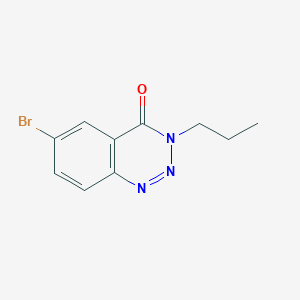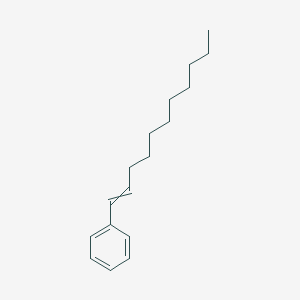
(Undec-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Undec-1-en-1-yl)benzene is an organic compound with the molecular formula C17H26. It consists of a benzene ring attached to an undec-1-en-1-yl group. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Undec-1-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkene. One common method is the Friedel-Crafts alkylation, where benzene reacts with undec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of zeolite catalysts has also been explored to enhance the efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions
(Undec-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation of the double bond in the undec-1-en-1-yl group can yield the saturated alkylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of undec-1-en-1-ol, undec-1-en-1-al, or undec-1-en-1-oic acid.
Reduction: Formation of undecylbenzene.
Substitution: Formation of halogenated derivatives such as chloroundec-1-en-1-ylbenzene or bromoundec-1-en-1-ylbenzene.
Scientific Research Applications
(Undec-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (Undec-1-en-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The stability of the intermediate and the nature of the substituents on the benzene ring influence the reaction pathway and the final product distribution.
Comparison with Similar Compounds
Similar Compounds
(Oct-1-en-1-yl)benzene: Similar structure but with a shorter alkyl chain.
(Dodec-1-en-1-yl)benzene: Similar structure but with a longer alkyl chain.
(Phenyl)alkenes: General class of compounds with varying alkyl chain lengths attached to a benzene ring.
Uniqueness
(Undec-1-en-1-yl)benzene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The length of the alkyl chain influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
917836-76-1 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
undec-1-enylbenzene |
InChI |
InChI=1S/C17H26/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10-16H,2-9H2,1H3 |
InChI Key |
HBOUJSBUVUATSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)

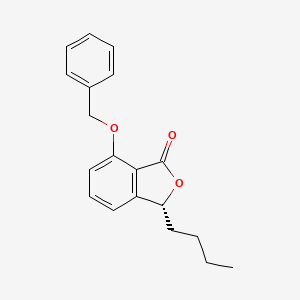
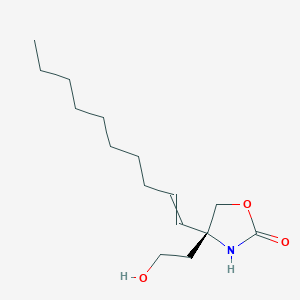
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
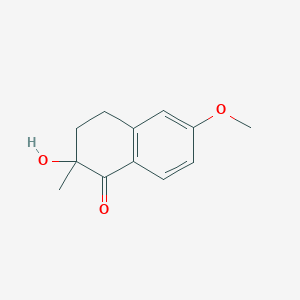
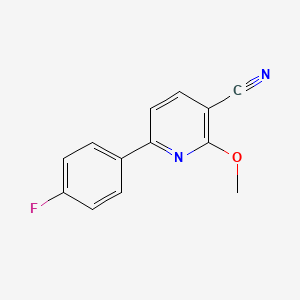
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
